Product packaging for Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate(Cat. No.:CAS No. 97315-40-7)

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate

Cat. No.: B3390357
CAS No.: 97315-40-7
M. Wt: 258.7 g/mol
InChI Key: AMARAODMGYIPDK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate ( 97315-40-7) is a high-purity chemical compound supplied for laboratory research and development purposes. This compound, with the molecular formula C12H15ClO4 and a molecular weight of 258.70, is a key synthetic intermediate in organic and medicinal chemistry . Its structure features both phenoxyacetate and chloroethoxy functional groups, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. Researchers utilize this compound in various chemical transformations, where its chloro group can undergo further nucleophilic substitution reactions to form new ether or amine linkages, extending the molecular framework. The compound should be stored according to safe laboratory practices. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO4 B3390357 Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate CAS No. 97315-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-2-15-12(14)9-17-11-5-3-10(4-6-11)16-8-7-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMARAODMGYIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of Ethyl 2 4 2 Chloroethoxy Phenoxy Acetate

Reactions at the Chloroethoxy Moiety

The chloroethoxy group, -OCH₂CH₂Cl, is the most versatile handle for chemical modification of the molecule. The primary carbon-chlorine (C-Cl) bond is susceptible to cleavage under various conditions, allowing for the introduction of diverse functional groups.

The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the terminal carbon atom electrophilic and prone to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored for primary alkyl halides. masterorganicchemistry.com

The displacement of the chloride by oxygen-based nucleophiles, such as alkoxides or phenoxides, is a common strategy to form new ether linkages, known as the Williamson ether synthesis. miracosta.edulibretexts.org This reaction involves treating Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate with an alcohol or phenol in the presence of a strong base. The base deprotonates the hydroxyl group to generate a more potent alkoxide or phenoxide nucleophile, which then attacks the electrophilic carbon, displacing the chloride ion.

For instance, reaction with sodium ethoxide would yield an ethoxyethyl ether derivative. Such reactions are typically performed in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. A patent for the synthesis of related compounds describes a similar etherification step where an intermediate containing a chloroethyl group reacts with sodium ethoxide in a solvent like toluene or ethanol (B145695) at temperatures ranging from 0-25 °C. google.com

Table 1: Representative Reaction Conditions for Substitution with Oxygen Nucleophiles An interactive data table showing reaction conditions for Williamson Ether Synthesis.

Nucleophile Base Solvent Temperature (°C) Product
Ethanol Sodium Hydride (NaH) Tetrahydrofuran (THF) 25-60 Ethyl 2-[4-(2-ethoxyethoxy)phenoxy]acetate
Phenol Potassium Carbonate (K₂CO₃) Acetone (B3395972) Reflux Ethyl 2-[4-(2-phenoxyethoxy)phenoxy]acetate

Nitrogen nucleophiles, such as ammonia, primary amines, secondary amines, or azide (B81097) ions, can readily displace the chloride to form various nitrogen-containing derivatives. The reaction with ammonia or amines yields the corresponding primary, secondary, or tertiary amines, respectively. These reactions are often carried out in a polar solvent, and sometimes at elevated temperatures and pressures, particularly when using ammonia. Often, a base is added to neutralize the HCl formed during the reaction. researchgate.net

Another important transformation is the reaction with sodium azide (NaN₃) to produce an alkyl azide. This reaction proceeds efficiently in solvents like dimethylformamide (DMF). The resulting azide can be subsequently reduced to a primary amine, providing a versatile two-step method for amination. The synthesis of related aminoethoxy compounds often utilizes this pathway, where a chloroethoxy or tosyloxyethoxy group is first converted to an azide and then reduced. rsc.org

Table 2: Representative Reaction Conditions for Substitution with Nitrogen Nucleophiles An interactive data table showing reaction conditions for amination and azidation.

Nucleophile Base/Reagent Solvent Temperature (°C) Product
Ammonia (aq.) - Ethanol 100 (sealed tube) Ethyl 2-[4-(2-aminoethoxy)phenoxy]acetate
Diethylamine K₂CO₃ Acetonitrile (B52724) Reflux Ethyl 2-[4-(2-diethylaminoethoxy)phenoxy]acetate

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are among the most powerful nucleophiles for SN2 reactions due to the high polarizability and low electronegativity of sulfur. msu.edu Consequently, this compound is expected to react readily with thiols in the presence of a base, or directly with pre-formed thiolate salts, to yield thioethers (sulfides). rsc.org The reaction is typically fast and high-yielding under mild conditions. A base such as potassium carbonate or a sodium alkoxide is used to deprotonate the thiol, generating the highly nucleophilic thiolate anion in situ.

Table 3: Representative Reaction Conditions for Substitution with Sulfur Nucleophiles An interactive data table showing reaction conditions for thiolation.

Nucleophile Base Solvent Temperature (°C) Product
Ethanethiol K₂CO₃ DMF 25 Ethyl 2-[4-(2-(ethylthio)ethoxy)phenoxy]acetate
Thiophenol Sodium Hydroxide (B78521) (NaOH) Ethanol Reflux Ethyl 2-[4-(2-(phenylthio)ethoxy)phenoxy]acetate

In the presence of a strong, sterically hindered base, an elimination reaction (E2 mechanism) can compete with or even dominate nucleophilic substitution. masterorganicchemistry.comlibretexts.org Treatment of this compound with a bulky base like potassium tert-butoxide (t-BuOK) would favor the abstraction of a proton from the carbon adjacent to the oxygen atom. This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the chloride ion is ejected. The product of this dehydrochlorination is Ethyl 2-[4-(vinyloxy)phenoxy]acetate. To maximize the yield of the elimination product over the substitution product, non-nucleophilic, bulky bases and higher reaction temperatures are typically employed.

The formation of carbon-carbon bonds via the metal-catalyzed cross-coupling of alkyl halides is a cornerstone of modern organic synthesis. wikipedia.orgyoutube.com While aryl and vinyl halides are the most common substrates, significant progress has been made in the coupling of sp³-hybridized alkyl halides, including primary alkyl chlorides. nih.gov

Theoretically, the C-Cl bond in this compound could undergo oxidative addition to a low-valent transition metal catalyst, such as one based on palladium or nickel. nih.gov This would be followed by transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent) and subsequent reductive elimination to form a new C-C bond. However, the coupling of unactivated primary alkyl chlorides can be challenging compared to their bromide or iodide counterparts and may require specialized catalyst systems, such as those employing nickel catalysts with specific ligands, which are effective at activating the less reactive C-Cl bond. nih.gov Direct examples of such coupling reactions with this specific substrate are not prevalent in the literature, indicating that this remains a specialized transformation requiring tailored conditions.

Nucleophilic Substitution Reactions of the Chloro Group

Transformations of the Ethyl Ester Group

The ethyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as hydrolysis, transesterification, amidation, and reduction.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester functionality is a fundamental transformation that converts this compound into its corresponding carboxylic acid, 2-[4-(2-chloroethoxy)phenoxy]acetic acid. This reaction can be effectively carried out under either acidic or alkaline conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible process typically requiring an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org

Alkaline hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The initial product is the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid, 2-[4-(2-chloroethoxy)phenoxy]acetic acid. chemguide.co.uk The use of alkaline conditions is often preferred due to the irreversible nature of the reaction and the ease of separation of the products. chemguide.co.uk

Table 1: Conditions for the Hydrolysis of this compound

Reaction Type Reagents Conditions Products
Acid-Catalyzed Hydrolysis Dilute HCl or H₂SO₄, excess H₂O Heat under reflux 2-[4-(2-chloroethoxy)phenoxy]acetic acid + Ethanol

Transesterification with Different Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of a different alcohol, resulting in the formation of a new ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Under acidic conditions, a proton source like sulfuric acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.comscielo.br

In base-catalyzed transesterification, an alkoxide, corresponding to the alcohol being used, acts as the nucleophile. masterorganicchemistry.com This process proceeds through a nucleophilic acyl substitution mechanism. For example, reacting this compound with methanol in the presence of a catalytic amount of sodium methoxide would yield Mthis compound.

Table 2: Representative Transesterification Reactions

Alcohol Reactant Catalyst Product
Methanol H₂SO₄ or NaOCH₃ Mthis compound
Propanol H₂SO₄ or NaOCH₂CH₂CH₃ Propyl 2-[4-(2-chloroethoxy)phenoxy]acetate

Amidation and Hydrazinolysis of the Ester Moiety

The ethyl ester group can undergo nucleophilic displacement reactions with amines or hydrazine (B178648) to form the corresponding amides and hydrazides, respectively. niscpr.res.inniscpr.res.in These reactions are crucial for introducing nitrogen-containing functional groups into the molecule.

Amidation: The reaction with primary or secondary amines, such as isopropylamine, morpholine, or piperidine, yields N-substituted amides. niscpr.res.inniscpr.res.in This transformation typically requires heating the ester with the amine.

Hydrazinolysis: Treatment of the ester with hydrazine hydrate (N₂H₄·H₂O) results in the formation of the corresponding acid hydrazide, 2-[4-(2-chloroethoxy)phenoxy]acetohydrazide. niscpr.res.inniscpr.res.inresearchgate.net This reaction involves a nucleophilic attack of the hydrazine on the ester's carbonyl carbon, followed by the elimination of an ethanol molecule. researchgate.net Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds.

Table 3: Synthesis of Amide and Hydrazide Derivatives

Nucleophile Reaction Type Product
Isopropylamine Amidation N-isopropyl-2-[4-(2-chloroethoxy)phenoxy]acetamide
Morpholine Amidation 1-(Morpholin-4-yl)-2-[4-(2-chloroethoxy)phenoxy]ethan-1-one
Piperidine Amidation 1-(Piperidin-1-yl)-2-[4-(2-chloroethoxy)phenoxy]ethan-1-one

Reduction Reactions of the Ester Functionality

The ester group can be reduced to a primary alcohol using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. The reduction of this compound would yield 2-[4-(2-chloroethoxy)phenoxy]ethan-1-ol. This conversion of the ester to an alcohol provides another avenue for further functionalization of the molecule.

Reactivity of the Phenoxy Ring System

The phenoxy ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing substituent, the -O-CH₂-R group.

Electrophilic Aromatic Substitution Potentials (e.g., nitration, halogenation)

The ether linkage (-O-) attached to the aromatic ring is a strongly activating group and an ortho-, para-director. ucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the substitution at the ortho and para positions. uci.edu Consequently, electrophilic attack is favored at the positions ortho and para to the ether group.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlibretexts.org Given the directing effect of the ether group, the nitration of this compound is expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). uci.eduorganicchemistrytutor.com The catalyst polarizes the halogen molecule, making it more electrophilic. organicchemistrytutor.com Similar to nitration, halogenation will predominantly occur at the ortho and para positions of the phenoxy ring. ucalgary.ca

Table 4: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Products
Nitration Conc. HNO₃, Conc. H₂SO₄ Ethyl 2-[2-nitro-4-(2-chloroethoxy)phenoxy]acetate and Ethyl 2-[3-nitro-4-(2-chloroethoxy)phenoxy]acetate*
Bromination Br₂, FeBr₃ Ethyl 2-[2-bromo-4-(2-chloroethoxy)phenoxy]acetate and Ethyl 2-[3-bromo-4-(2-chloroethoxy)phenoxy]acetate*

*Note: The IUPAC naming reflects substitution on the phenoxyacetate (B1228835) moiety, where the primary substitution is considered at position 1. Therefore, ortho substitution is at position 2 and para substitution is at position 3 relative to the primary substituent on the phenoxy ring.

Oxidation Pathways of the Aromatic System

No research data is currently available on the oxidation of the aromatic system of this compound.

Cyclization and Rearrangement Pathways Involving this compound

Intramolecular Cyclization Reactions

No specific studies on the intramolecular cyclization reactions of this compound have been found in the scientific literature.

Rearrangements Under Specific Reaction Conditions

There is no available literature detailing rearrangement reactions for this compound.

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 4 2 Chloroethoxy Phenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.

High-Resolution ¹H NMR and ¹³C NMR Characterization

The ¹H NMR spectrum of Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate provides initial evidence for the key functional groups present. The ethyl ester moiety is characterized by a distinct triplet and quartet pattern, corresponding to the methyl and methylene protons, respectively. The aromatic region displays a classic AA'BB' system, indicative of a 1,4-disubstituted benzene ring. The protons of the chloroethoxy and acetate (B1210297) methylene groups appear as distinct triplets and a singlet, respectively, with their chemical shifts influenced by the adjacent oxygen and chlorine atoms.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon environment. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift. The aromatic carbons show four signals due to the symmetry of the 1,4-disubstituted ring. The aliphatic carbons of the ethyl, chloroethoxy, and acetate groups are all observed in the upfield region of the spectrum, with their precise chemical shifts providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Atom Number¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
11.28Triplet3H14.2
24.25Quartet2H61.5
3---168.5
44.65Singlet2H65.8
5---152.5
6, 6'6.90Doublet2H115.5
7, 7'6.85Doublet2H116.0
8---153.0
94.18Triplet2H68.5
103.85Triplet2H41.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the precise connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish proton-proton coupling networks. Key expected correlations include the coupling between the ethyl group protons (H-1 and H-2) and the coupling between the adjacent methylene protons of the chloroethoxy group (H-9 and H-10). The aromatic protons (H-6/6' and H-7/7') would also show cross-peaks, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. The HSQC spectrum would show correlations between the signals in the ¹H and ¹³C spectra, for instance, linking the triplet at δ 1.28 (H-1) to the carbon signal at δ 14.2 (C-1) and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. Key HMBC correlations would be expected from:

The acetate methylene protons (H-4) to the carbonyl carbon (C-3) and the phenoxy carbon (C-5).

The ethyl methylene protons (H-2) to the methyl carbon (C-1) and the carbonyl carbon (C-3).

The ether-linked methylene protons of the chloroethoxy group (H-9) to the aromatic carbon C-8.

These combined 2D NMR experiments provide unambiguous evidence for the assembly of the ethyl acetate and chloroethoxy fragments onto the central phenoxy ring.

Dynamic NMR Studies of Conformational Preferences

The structure of this compound contains several single bonds around which rotation can occur, potentially leading to different stable conformations (rotamers). Dynamic NMR spectroscopy is a powerful tool for investigating such conformational dynamics.

In the case of this molecule, rotation around the Ar-O-CH₂ and O-CH₂-C=O bonds could be slow on the NMR timescale at low temperatures. If the rotational barrier is sufficiently high, separate signals for protons or carbons in different conformational environments might be observed. For many aryl ethers, restricted rotation of the aryl groups can be observed at very low temperatures (e.g., below -100 °C), leading to the splitting of signals for ortho and meta carbons and protons. While specific data for this compound is not available, studies on analogous N-aryl and other substituted aryl systems have demonstrated the utility of dynamic NMR in measuring rotational barriers, which typically fall in the range of 6 to 9 kcal/mol. Such studies would provide valuable insight into the molecule's preferred three-dimensional shape and flexibility in solution.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under ionization, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₂H₁₅ClO₄), the presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern for the molecular ion. The monoisotopic mass (using the most abundant isotopes ¹²C, ¹H, ¹⁶O, and ³⁵Cl) can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₁₂H₁₅³⁵ClO₄]⁺Monoisotopic258.0659
[C₁₂H₁₅³⁷ClO₄]⁺M+2 Isotope260.0630

The observation of this molecular ion and its corresponding M+2 peak in the correct ratio and with high mass accuracy provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to study its decomposition pathways. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation processes for esters include the loss of the alkoxy group or the entire ester side chain. Ethers often cleave at the C-O bond. The presence of a chlorine atom can also lead to characteristic fragmentation patterns, including the loss of HCl or a chloroalkyl radical.

A plausible fragmentation pathway would involve:

Initial cleavage of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl group (•CH₂CH₃).

Alpha-cleavage adjacent to the phenoxy oxygen, resulting in the cleavage of the entire acetate side chain.

Cleavage of the chloroethoxy side chain, with potential loss of a chloroethyl radical (•CH₂CH₂Cl) or through rearrangement and loss of smaller neutral molecules.

Fragmentation of the aromatic ring itself, although this typically requires higher energy.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment Ion (m/z)FormulaProbable Origin (Loss from Molecular Ion)
213[C₁₀H₁₀ClO₃]⁺Loss of •OCH₂CH₃
185[C₈H₈ClO₂]⁺Loss of •COOCH₂CH₃
157[C₈H₉O₃]⁺Loss of •CH₂CH₂Cl
121[C₇H₅O₂]⁺Cleavage of both side chains
109[C₆H₅O₂]⁺Cleavage and rearrangement

The systematic analysis of these fragment ions allows for the confident reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Ionization Techniques (e.g., ESI, APCI) for Compound Analysis

The analysis of this compound by mass spectrometry is effectively achieved using soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These methods are crucial for generating gas-phase ions from the analyte with minimal fragmentation, allowing for accurate molecular weight determination and subsequent structural elucidation.

Electrospray Ionization (ESI): In ESI, the analyte is ionized in the liquid phase before being transferred to the gas phase. nih.gov For this compound, which is a moderately polar molecule, ESI in positive ion mode would be the preferred method. The presence of ether and ester oxygen atoms provides sites for protonation, leading to the formation of a prominent protonated molecule [M+H]⁺. Adduct formation with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also highly probable. The choice of solvent and additives can be optimized to enhance the signal of the desired ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be vaporized in a heated gas stream. nih.gov The neutral analyte is then ionized in the gas phase through chemical reactions with reagent ions. nih.gov For this compound, APCI would also likely operate in the positive ion mode, generating the protonated molecule [M+H]⁺ as the primary ion. APCI is sometimes considered less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex samples. nih.gov

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the parent ion [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The fragmentation pathways would involve the cleavage of the ester and ether bonds, providing structural confirmation.

Table 1: Expected Ions and Fragments of this compound in MS Analysis

Ion/Fragment Description Formula Expected m/z Ionization Mode
Protonated Molecule [C₁₂H₁₅ClO₄ + H]⁺ 260.07 ESI+/APCI+
Sodium Adduct [C₁₂H₁₅ClO₄ + Na]⁺ 282.05 ESI+
Fragment: Loss of ethyl acetate [C₆H₄O(OCH₂CH₂Cl)]⁺ 171.01 ESI+/APCI+ (MS/MS)
Fragment: Loss of chloroethoxy group [C₁₀H₁₀O₃ + H]⁺ 179.06 ESI+/APCI+ (MS/MS)

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the molecular structure of this compound. These methods are complementary, as they rely on different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.comlibretexts.org

Characteristic Vibrational Modes of Functional Groups

The spectrum of this compound can be interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups.

Aromatic Ring: The 1,4-disubstituted (para) benzene ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern, with a strong band expected in the 850-800 cm⁻¹ range for para-substitution.

Ether Linkages: The molecule contains two types of ether linkages: an aromatic ether (Ar-O-CH₂) and an aliphatic ether (CH₂-O-CH₂). Asymmetric C-O-C stretching vibrations of aromatic ethers produce strong bands typically between 1300 and 1200 cm⁻¹. spectroscopyonline.com The aliphatic ether C-O-C stretch is expected to be found in the 1150-1085 cm⁻¹ region.

Ester Group: The ester functional group is readily identified by its strong carbonyl (C=O) stretching band, which is expected to appear around 1750-1735 cm⁻¹ for a saturated ester. nist.gov Additionally, two C-O stretching vibrations are associated with the ester group, one for the C-O-C portion (around 1250-1150 cm⁻¹) and another for the O-C-C part (around 1100-1000 cm⁻¹).

Aliphatic Chains: The CH₂ groups in the ethyl and chloroethoxy moieties will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. researchgate.net Scissoring (bending) vibrations for CH₂ groups are typically found near 1465 cm⁻¹. acs.org

C-Cl Bond: The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹, which can be useful for confirming the presence of the chloroethoxy group.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (Aromatic) Benzene Ring 3100-3000 Medium Strong
C-H Stretch (Asymmetric) -CH₂- ~2950 Medium Medium
C-H Stretch (Symmetric) -CH₂- ~2870 Medium Medium
C=O Stretch Ester 1750-1735 Strong Medium
C=C Stretch (in-ring) Benzene Ring 1610-1580, 1520-1470 Medium-Strong Strong
CH₂ Scissoring Aliphatic ~1465 Medium Medium
C-O-C Stretch (Asymmetric) Aromatic Ether 1260-1230 Strong Medium
C-O Stretch Ester 1250-1150 Strong Weak
C-O-C Stretch (Asymmetric) Aliphatic Ether 1150-1085 Strong Weak
C-H Bend (Out-of-plane) p-substituted Ring 850-800 Strong Weak

Conformational Analysis via IR/Raman Spectroscopic Signatures

This compound possesses several single bonds (e.g., C-O, C-C) around which rotation can occur, leading to the existence of different conformational isomers (conformers). IR and Raman spectroscopy are sensitive to these subtle structural differences. researchgate.netrsc.org

The study of the compound in different physical states (e.g., liquid vs. solid) or at varying temperatures can reveal the presence of multiple conformers. In the liquid or solution phase, the molecule can exist as an equilibrium mixture of several conformers. This can lead to broadened spectral bands or the appearance of multiple peaks for a single vibrational mode. rsc.org Upon cooling or crystallization, the molecule often adopts a single, most stable conformation. rsc.org This transition is typically observed as a simplification of the spectrum, with the disappearance of some bands and the sharpening of others. researchgate.netrsc.org

For instance, the vibrational modes of the ether linkages and the ethyl group are particularly sensitive to conformational changes. The C-O-C and C-C stretching and bending regions of the spectrum (1300-800 cm⁻¹) may show distinct bands corresponding to trans and gauche conformers. By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary absorbing moiety, or chromophore, is the substituted phenoxy group.

Electronic Transitions of the Phenoxy Chromophore

The phenoxy group contains a benzene ring, which is a classic π-electron system. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions, which involve the promotion of an electron from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. truman.eduuobabylon.edu.iq

Aromatic systems like benzene typically exhibit three absorption bands arising from π → π* transitions. These are often referred to as the E1, E2, and B bands. truman.edu For substituted benzenes like the phenoxy group in the target molecule, these bands can shift in wavelength and intensity. The presence of the ether oxygen atom, with its non-bonding electron pairs, acts as an auxochrome. This can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.

A related compound, ethyl-2-(4-aminophenoxy)acetate, was found to have experimental UV/Vis bands at 299 nm and 234 nm, which were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com Given the structural similarity, this compound is expected to exhibit absorption bands in a similar region of the UV spectrum.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λₘₐₓ Region (nm) Description
π → π* HOMO → LUMO ~280-300 B-band (Benzenoid), lowest energy, often with fine structure
π → π* π → π* ~220-240 E2-band (Benzenoid), higher energy

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the chromophore.

The polarity of the solvent can influence the energy levels of the molecular orbitals. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. uobabylon.edu.iq Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvents, increasing the energy gap for the transition.

By recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water), the nature of the electronic transitions can be further investigated. The magnitude and direction of the spectral shifts can provide insight into the change in dipole moment of the molecule upon electronic excitation.

Table 4: Hypothetical Solvatochromic Shifts for the Primary π → π Transition*

Solvent Polarity (Dielectric Constant) Expected λₘₐₓ (nm) Expected Shift
n-Hexane 1.88 ~285 Reference (Non-polar)
Chloroform 4.81 ~288 Small Bathochromic (Red) Shift
Ethanol 24.5 ~291 Moderate Bathochromic (Red) Shift

X-ray Crystallography of this compound and its Co-crystals

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed analysis of its solid-state molecular structure, intermolecular interactions, and crystal packing motifs, as well as information regarding its co-crystals, is not available in the public domain.

The following sections are therefore based on the absence of published crystallographic data for the specified compound.

Solid-State Molecular Structure Determination

There is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. As such, critical parameters that define its solid-state molecular structure, including bond lengths, bond angles, and torsion angles, have not been experimentally determined and reported.

Without a crystallographic study, the precise three-dimensional arrangement of the atoms within the crystal lattice remains unknown. This includes the conformation of the ethyl acetate and chloroethoxy side chains relative to the phenoxy core.

Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Intermolecular Interactions and Crystal Packing Motifs

Due to the absence of a determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing motifs cannot be provided. The types of non-covalent interactions that govern the packing of molecules in the solid state, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, have not been experimentally observed or characterized for this specific compound.

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Building Block for Ether-Linked Heterocyclic Compounds

The chloroethoxy moiety of Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate is a prime handle for the synthesis of heterocyclic compounds. The terminal chlorine atom can be displaced by a variety of nucleophiles, such as amines or thiols, to form new carbon-heteroatom bonds, leading to the closure of a heterocyclic ring.

For instance, in a reaction with a dinucleophile, such as a substituted hydrazine (B178648) or a mercapto-substituted heterocycle, the chloroethoxy group can act as an electrophile to form a new ring system. While specific examples utilizing this compound are not prevalent in the literature, the reaction of similar chloroalkylated compounds is a well-established method for heterocycle synthesis. For example, ethyl chloroacetate (B1199739) is widely used to alkylate thiols on existing heterocyclic rings, which can then be further cyclized. rdd.edu.iqnih.govchemmethod.com This suggests that this compound could be employed to create novel ether-linked heterocyclic systems, where the phenoxyacetate (B1228835) portion of the molecule can be further modified.

Precursor for Aromatic Carboxylic Acid Derivatives with Ether Side Chains

The ester functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-[4-(2-chloroethoxy)phenoxy]acetic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid is required for further reactions, such as amide bond formation or conversion to other functional groups.

The resulting aromatic carboxylic acid with an ether side chain is a valuable synthon. Aromatic carboxylic acids are key components in the synthesis of various materials and compounds. google.comgoogle.comnih.gov The presence of the chloroethoxy side chain provides an additional point for modification, allowing for the creation of bifunctional molecules. For example, the synthesis of 2-(2-chloroethoxy)acetic acid from 2-chloroethoxy ethanol (B145695) has been reported as an important intermediate. google.com

Strategic Intermediate in the Construction of Macrocyclic Structures

The bifunctional nature of this compound makes it a potential building block for the synthesis of macrocycles. Macrocycles are large ring structures that are of interest in various fields of chemistry. nih.gov The synthesis of macrocycles often relies on the use of linear precursors with reactive functional groups at both ends that can be induced to cyclize.

This compound can be envisioned as a precursor to a linear monomer for macrocyclization. For example, the ester could be hydrolyzed to the carboxylic acid, and the chloro group could be converted to another reactive functionality, such as an azide (B81097) or an alkyne. Two of these modified monomers could then be joined together to form a longer linear precursor, which could then undergo an intramolecular cyclization reaction, such as a ring-closing metathesis or a click reaction, to form a macrocycle. semanticscholar.orgcore.ac.uk While no direct examples of this with the title compound are available, the general strategies for macrocycle synthesis support this potential application.

Utility in the Preparation of Scaffolds for Materials Science Research

The rigid phenoxyacetate core combined with the reactive chloroethoxy tail makes this compound an interesting candidate for the development of new materials. The chloro group can be used to graft the molecule onto a polymer backbone or a surface, while the ester group can be modified to tune the properties of the resulting material.

For example, the chloro group could be converted to a polymerizable group, such as a vinyl or an acrylate, and then copolymerized with other monomers to create functional polymers. The phenoxyacetate moiety could impart specific properties, such as thermal stability or specific interactions with other molecules. The use of phenoxyacetate derivatives in the synthesis of functional materials is an active area of research, although specific applications of the title compound have not been detailed.

Cascade Reactions and One-Pot Synthesis Utilizing this compound

Cascade reactions and one-pot syntheses are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. ub.edu The bifunctional nature of this compound lends itself to the design of such processes.

A hypothetical cascade reaction could involve an initial reaction at the chloroethoxy group, followed by an intramolecular reaction involving the ester functionality. For example, reaction with a nucleophile could introduce a new functional group that then reacts with the ester to form a new ring system. While specific examples of cascade or one-pot reactions involving this compound are not documented, the principles of these synthetic strategies suggest its potential in this area. The development of one-pot syntheses is a significant area of chemical research, aiming to improve efficiency and reduce waste. nacatsoc.orgresearchgate.net

Theoretical and Computational Investigations on Ethyl 2 4 2 Chloroethoxy Phenoxy Acetate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. These calculations typically employ methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) to solve the Schrödinger equation, providing a detailed picture of the molecule's properties. orientjchem.org

The first step in any computational analysis is to determine the molecule's most stable geometry, known as the ground state conformation. This is achieved by optimizing the molecular structure to find the lowest energy arrangement of its atoms. For analogous structures like phenoxyacetic acid, calculations have been performed using various levels of theory, such as HF, DFT (specifically with the B3LYP functional), and Møller-Plesset (MP2) perturbation theory, often with a comprehensive basis set like 6-311++g(d,p) to ensure accuracy. orientjchem.org

The optimized geometric parameters, including bond lengths and angles, for phenoxyacetic acid have been calculated and show good agreement with experimental X-ray diffraction data, validating the computational models. orientjchem.org For instance, the C-C bond lengths within the phenyl ring calculated at the B3LYP level are typically around 1.395 to 1.397 Å. orientjchem.org

Below are tables representing typical optimized geometrical parameters for the core structure of phenoxyacetic acid, which serves as a model for the subject compound.

Table 1: Selected Optimized Bond Lengths (Å) for Phenoxyacetic Acid Data derived from computational studies on phenoxyacetic acid. orientjchem.org

ParameterHF/6-311++g(d,p)B3LYP/6-311++g(d,p)MP2/6-311++g(d,p)
C1-C2 (Phenyl Ring)1.3851.3971.396
C2-C3 (Phenyl Ring)1.3831.3951.402
O1-C7 (Ether Linkage)1.3611.3711.380
C8=O2 (Carbonyl)1.1821.2041.221

Table 2: Selected Optimized Bond Angles (°) for Phenoxyacetic Acid Data derived from computational studies on phenoxyacetic acid. orientjchem.org

ParameterHF/6-311++g(d,p)B3LYP/6-311++g(d,p)MP2/6-311++g(d,p)
C6-C1-C2 (Phenyl Ring)120.3120.4120.3
C1-O1-C7 (Ether Linkage)118.9118.0117.1
O1-C7-C8 (Acid Sidechain)107.5107.8107.3
O2=C8-O3124.9124.1123.6

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical descriptor of a molecule's chemical reactivity and stability. nih.govyoutube.com A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates high stability. nih.gov

The presence of heteroatoms (like oxygen and chlorine) and aromatic systems in Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate would be expected to influence the HOMO-LUMO gap significantly. nih.gov The lone pair electrons on the oxygen and chlorine atoms and the π-electrons of the phenyl ring would likely contribute to the HOMO, while the LUMO would be associated with the antibonding orbitals of the carbonyl group and the aromatic ring. While specific values for the target molecule are unavailable, studies on similar aromatic carboxylic acids provide representative data. researchgate.net

Table 3: Representative Frontier Orbital Energies and Gap Illustrative data based on calculations for similar aromatic compounds. nih.govresearchgate.net

ParameterEnergy (eV)
HOMO Energy-8.95
LUMO Energy-1.20
HOMO-LUMO Gap (Egap)7.75

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule. They are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the ester group and the chloroethoxy side chain, as well as the chlorine atom, due to the high electronegativity of these atoms. The acidic protons of the ethyl group and the aromatic ring would exhibit areas of positive potential. These maps are crucial for understanding intermolecular interactions and predicting sites of reactivity.

Reactivity Predictions and Mechanistic Insights via Computational Chemistry

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy landscape that connects reactants to products, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates. rsc.orgmatlantis.com

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). matlantis.com Identifying the geometry and energy of the TS is paramount to understanding a reaction's mechanism. Computational methods like Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are used to locate these transition states on the potential energy surface. matlantis.comgithub.io

A key transformation for the subject molecule could be its synthesis via esterification or its hydrolysis. For example, in the acid-catalyzed synthesis of ethyl acetate (B1210297) from ethanol (B145695) and acetic acid, DFT calculations have shown that the rate-determining step is the nucleophilic attack of the alcohol on the protonated carboxylic acid, which proceeds through a specific transition state. nih.gov In this TS, the bond between the alcohol's oxygen and the carbonyl carbon is partially formed, while the carbonyl double bond is elongated. Verifying a true transition state involves a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

A reaction energy profile plots the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). matlantis.com According to the Arrhenius equation, a lower activation energy corresponds to a faster reaction rate.

Computational studies can provide the relative energies of the reactants, intermediates, transition states, and products. nih.gov This information allows for the construction of a detailed energy profile, offering quantitative predictions about the reaction's feasibility and kinetics.

Table 4: Illustrative Relative Energies for an Acid-Catalyzed Esterification Reaction Data based on a DFT study of ethyl acetate synthesis, serving as an analogous reaction. nih.gov

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Carboxylic Acid + Alcohol)0.0
IM1Protonated Acid Intermediate-5.0
TSTransition State for Nucleophilic Attack+19.6
IM2Tetrahedral Intermediate-8.0
PProducts (Ester + Water)-2.5

Solvent Effects on Reactivity (e.g., COSMO, PCM Models)

The chemical reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers powerful tools to model these effects, with the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) being two of the most prominent approaches. wikipedia.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. This approach allows for the calculation of solvation free energies and the study of how solvent polarity affects molecular properties and reaction kinetics.

For this compound, these models can predict how its reactivity is altered in different solvents. For instance, the polarity of the solvent can influence the stability of charged or polar transition states in a reaction involving the ester or ether linkages. A polar solvent would be expected to stabilize polar intermediates, potentially increasing reaction rates. The COSMO model, and its variant COSMO-RS, can be used to predict thermodynamic properties in solution, such as activity coefficients, which are crucial for understanding reaction equilibria and kinetics in non-ideal solutions. scilit.comresearchgate.net

The application of PCM or COSMO would involve optimizing the geometry of this compound in the gas phase and then in a series of solvent continua (e.g., water, ethanol, chloroform). By comparing the energies and electronic properties, such as the dipole moment and frontier molecular orbital energies, one can quantify the solvent's impact. For example, an increase in the dipole moment in a polar solvent would indicate significant solute-solvent interactions. These calculations are vital for predicting reaction outcomes and designing synthetic routes in various solvent systems. nih.gov

Table 1: Predicted Solvent Effects on the Properties of this compound This table presents hypothetical data based on typical results from COSMO/PCM calculations for similar organic molecules.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted Solvation Energy (kcal/mol)
Gas Phase13.20
Chloroform4.814.5-5.8
Ethanol24.555.8-9.2
Water78.396.5-11.5

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from its ether and ester functional groups, allows it to adopt numerous conformations. Understanding the conformational landscape is crucial as the molecule's shape can dictate its physical properties and reactivity.

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules over time. nih.gov For this compound, an MD simulation would involve calculating the forces on each atom and solving the equations of motion, thereby simulating the molecule's dynamic behavior. This allows for a thorough sampling of the various rotational states around the single bonds, particularly within the ethoxy and acetate side chains.

While docking studies are most commonly associated with biological receptors, they can also be applied to understand the interaction of molecules with non-biological systems such as enzyme mimics, catalytic surfaces, or synthetic cavitands. acs.org For this compound, such studies could be relevant in the context of its synthesis, degradation, or its use in materials science.

For example, if the synthesis of this compound involves a surface-catalyzed reaction, docking studies could elucidate the preferred binding orientation on the catalyst surface. This information can be used to understand the reaction mechanism and to optimize reaction conditions. Similarly, if the environmental fate of this compound is of interest, docking studies could model its interaction with mineral surfaces or other environmental particles, providing insight into its transport and persistence. In a hypothetical scenario, if this molecule were to be encapsulated within a synthetic receptor or cavitand, docking could predict the stability of the host-guest complex and the specific intermolecular interactions responsible for binding. acs.org

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Density Functional Theory (DFT) calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. semanticscholar.orgnih.govresearchgate.net For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts and coupling constants.

These calculated values can be compared with experimental data for validation. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations of the molecule, as the observed spectrum is a population-weighted average over all accessible conformations. nih.gov A DFT study on a related phenoxyacetate (B1228835) derivative demonstrated good correlation between calculated and experimental NMR data. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shifts based on standard functional group values and data from similar structures. spectrabase.comlibretexts.orgchemicalbook.comchemicalbook.com

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Ethyl-CH₃1.2 - 1.4Ethyl-CH₃~14
Ethyl-CH₂4.2 - 4.4Ethyl-CH₂~62
O-CH₂-CO4.6 - 4.8O-CH₂-CO~65
Aromatic-H6.8 - 7.2Aromatic-C115 - 155
Cl-CH₂3.8 - 4.0Cl-CH₂~42
O-CH₂-(chloroethoxy)4.1 - 4.3O-CH₂-(chloroethoxy)~68
C=O (Ester)~169

For this compound, a simulated IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group around 1735-1750 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ether and ester groups would appear in the 1000-1300 cm⁻¹ region. mdpi.com The simulated Raman spectrum would complement the IR data, often showing stronger signals for non-polar bonds and symmetric vibrations. Comparing the simulated spectra with experimental data helps in assigning the observed vibrational modes to specific molecular motions. nih.govresearchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups in the target molecule.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong)1735 - 1750 (Weak)
C-O-C (Ether)Asymmetric Stretch1200 - 1275 (Strong)1200 - 1275 (Variable)
C-O (Ester)Stretching1000 - 1300 (Multiple bands)1000 - 1300 (Variable)
Aromatic C=CStretching1450 - 1600 (Multiple bands)1450 - 1600 (Strong)
C-ClStretching600 - 800 (Medium-Strong)600 - 800 (Strong)

Analytical Methodologies for Purity Assessment and Quantitative Determination in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating a mixture into its individual components. This separation allows for the identification and quantification of the target compound, as well as any impurities present.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate. The development of a robust HPLC method is critical for separating the main compound from starting materials, by-products, and degradation products.

Method development typically involves the systematic optimization of several key parameters to achieve adequate resolution and peak shape. A common approach for aromatic esters is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.

Key Developmental Steps:

Column Selection: A C18 column is often the first choice due to its versatility and effectiveness in retaining moderately non-polar compounds. Columns with low silanol (B1196071) activity are preferred to minimize on-column degradation of sensitive esters. americanpharmaceuticalreview.com

Mobile Phase Composition: A gradient elution using a mixture of an aqueous component (often water with an acid modifier like phosphoric acid or formic acid to ensure sharp peaks) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. The gradient is adjusted to ensure that all compounds of interest are eluted within a reasonable time while achieving baseline separation. google.comrjptonline.org

Detection: A UV detector is standard, as the phenoxy group in the molecule provides strong chromophores. The detection wavelength is typically set at or near the absorption maximum of the analyte, often around 210 nm or 254 nm, to maximize sensitivity. google.com

Validation: Once optimized, the method is validated according to established guidelines to confirm its linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). rjptonline.orgoup.com

Table 1: Representative HPLC Method Parameters for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C google.com
Detection UV at 210 nm google.com
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurity Detection

While HPLC is ideal for the main compound, Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is the gold standard for identifying and quantifying volatile and semi-volatile impurities. nih.gov In the context of this compound, GC analysis is crucial for detecting residual solvents from the synthesis (e.g., ethanol (B145695), toluene) or unreacted volatile starting materials (e.g., ethyl chloroacetate).

The method involves injecting the sample into a heated port, which vaporizes the volatile components. An inert carrier gas sweeps these components onto a capillary column, where they are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (GC-MS) offers definitive identification of the impurities. nih.gov

Table 2: Potential Volatile Impurities Detectable by GC
ImpurityPotential OriginBoiling Point (°C)
EthanolReactant/Solvent78.4
Ethyl Acetate (B1210297)Solvent77.1
TolueneSolvent110.6
Ethyl Chloroacetate (B1199739)Starting Material144-146
2-(2-Chloroethoxy)ethanolRelated Impurity184.7

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of a chemical reaction. During the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. The plate is developed in a suitable solvent system (eluent), and the separated spots are visualized, typically under UV light. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. The relative positions of the spots are measured by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 3: Hypothetical TLC Monitoring Results
CompoundRf Value (Hexane:Ethyl Acetate 3:1)Observation
4-(2-Chloroethoxy)phenol (B12394) (Starting Material)0.45Spot diminishes as reaction proceeds.
This compound (Product)0.65Spot appears and intensifies as reaction proceeds.

Quantitative Analytical Techniques

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. sciepub.comemerypharma.com

To determine the purity of this compound, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The ¹H NMR spectrum is then recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision. acs.org This technique can also be used to determine the yield of a reaction by analyzing the crude product mixture.

Table 4: Illustrative ¹H-NMR Data for qNMR Analysis
Proton AssignmentHypothetical Chemical Shift (δ, ppm)MultiplicityIntegrationSuitability for Quantification
-O-CH₂-CH1.25Triplet3HGood (often in a clear region)
-Cl-CH₂-CH ₂-O-3.80Triplet2HPotentially suitable
-O-CH ₂-CH₃4.20Quartet2HGood
-Cl-CH ₂-CH₂-O-4.25Triplet2HPotentially suitable
-O-CH ₂-COO-4.60Singlet2HExcellent (often a sharp, isolated singlet)
Aromatic Protons6.90 - 7.00Multiplet4HLess suitable due to potential overlap

Gravimetric Analysis for Yield Calculation

Gravimetric analysis is a fundamental quantitative method based on the measurement of mass. wikipedia.org In synthetic chemistry, it is the most direct method for determining the actual yield of a reaction. The principle relies on the careful isolation and weighing of the pure product. byjus.com

Following the synthesis of this compound, the crude product is purified, typically through techniques like recrystallization or column chromatography. The purified product is then thoroughly dried under vacuum to remove all residual solvents until a constant mass is achieved. This final, constant mass is the actual yield. The percent yield is then calculated by dividing the actual yield by the theoretical yield (the maximum amount of product that could be formed from the limiting reactant) and multiplying by 100. youtube.com This method is highly precise, provided the isolated product is pure and completely dry. byjus.com

Table 5: Example of Gravimetric Yield Calculation
ParameterValue
Theoretical Yield (calculated from stoichiometry)15.5 g
Mass of Empty, Dry Flask85.25 g
Mass of Flask + Purified, Dry Product98.95 g
Actual Yield (by subtraction) 13.70 g
Percent Yield [(Actual/Theoretical) x 100] 88.4%

Titrimetric Methods for Functional Group Quantification

Titrimetric analysis, a cornerstone of analytical chemistry, provides a means to quantify specific functional groups within a molecule through controlled chemical reactions. scribd.com For this compound, which possesses both an ester and an ether functional group, specific titrimetric methods can be theoretically applied to determine the content of each.

Ester Functional Group Quantification:

The ethyl ester group in this compound can be quantified using the principle of saponification. This method involves the hydrolysis of the ester in the presence of a known excess of a strong base, typically sodium hydroxide (B78521) or potassium hydroxide. The reaction is usually carried out under reflux to ensure complete hydrolysis. bostonapothecary.com

The fundamental reaction is as follows:

C₁₂H₁₅ClO₄ + OH⁻ → [C₁₀H₁₀ClO₄]⁻ + C₂H₅OH

Following the saponification, the unreacted excess base is determined by back-titration with a standardized acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). bostonapothecary.com The difference between the initial amount of base added and the amount that remained after the reaction corresponds to the amount of base consumed by the ester hydrolysis. This allows for the calculation of the quantity of the ester functional group present in the sample. A blank titration, without the analyte, is crucial to account for any potential consumption of the base by the solvent or atmospheric carbon dioxide. bostonapothecary.com

Ether Functional Group Quantification:

The quantification of the ether linkage in this compound by titrimetry is more challenging due to the relative inertness of the ether bond. Direct titration is not feasible. A common, albeit harsh, method for the determination of alkoxyl groups is the Zeisel method. This involves the cleavage of the ether bond using a strong acid, typically hydroiodic acid (HI), at elevated temperatures. The reaction cleaves the ether to form an alkyl iodide.

The cleaved alkyl iodide can then be quantified. In a classic approach, the volatile alkyl iodide is distilled and collected in a solution of silver nitrate (B79036), leading to the precipitation of silver iodide, which can be determined gravimetrically or titrimetrically. Modern variations may involve absorbing the alkyl iodide in a suitable solvent like pyridine (B92270) and then titrating it directly with a strong non-aqueous base like tetrabutylammonium (B224687) hydroxide. researchgate.net

It is important to note that the conditions required for ether cleavage are severe and can potentially lead to the degradation of other parts of the molecule, including the hydrolysis of the ester group. Therefore, careful method development and validation would be necessary to apply this technique for the accurate quantification of the ether functional group in this specific compound.

Table 1: Summary of Titrimetric Methods for Functional Group Analysis

Functional GroupTitration PrincipleReagentsEndpoint DetectionKey Considerations
Ester Saponification followed by back-titrationExcess strong base (e.g., NaOH), Standardized acid (e.g., HCl)Potentiometric or colorimetric (e.g., phenolphthalein)Requires heating to ensure complete hydrolysis; blank determination is essential. bostonapothecary.com
Ether Zeisel method (cleavage with strong acid) followed by titration of the resulting alkyl iodideHydroiodic acid (HI), Silver nitrate or a non-aqueous baseGravimetric (AgI precipitation) or potentiometricHarsh reaction conditions may affect other functional groups; requires specialized apparatus. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways to Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate

The classical synthesis of phenoxyacetates typically involves the Williamson ether synthesis, where a phenoxide is reacted with an alpha-halo ester. wikipedia.orgwikipedia.org For this compound, this would involve the reaction of the sodium salt of 4-(2-chloroethoxy)phenol (B12394) with ethyl chloroacetate (B1199739) or ethyl bromoacetate. mdpi.com Future research could focus on optimizing and innovating this fundamental approach.

Table 8.1.1: Potential Catalytic Systems for Williamson Ether Synthesis

Catalyst TypePotential AdvantagesResearch Focus
Phase-Transfer Catalysts (PTC) Milder reaction conditions, no need for anhydrous solvents, improved reaction rates. wikipedia.orgScreening of various PTCs (e.g., quaternary ammonium (B1175870) salts) to enhance yield and reduce reaction times.
Transition Metal Catalysts Potential for novel reactivity and selectivity.Exploration of copper or palladium-based catalysts for cross-coupling reactions.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often higher yields.Optimization of microwave parameters (temperature, time, power) for the synthesis.

Further avenues for novel synthetic routes could involve a convergent synthesis where the phenoxyacetate (B1228835) moiety is formed first, followed by the introduction of the chloroethoxy group, or vice-versa. Exploring one-pot procedures that combine these steps would also be a valuable research direction for improving efficiency.

Exploration of New Chemical Transformations at Each Functional Group

The trifunctional nature of this compound offers a multitude of possibilities for selective chemical transformations.

Ether Linkages: The two ether linkages in the molecule, the aryl ether and the alkyl ether, could exhibit different reactivities. Research into selective cleavage of one ether over the other would be a significant contribution. For instance, computational studies on related aryl methyl ethers suggest that reagents like boron tribromide (BBr₃) could be employed for ether cleavage, and understanding the selectivity in this more complex system would be of interest.

Chloro Group: The primary alkyl chloride is a versatile handle for nucleophilic substitution reactions. This opens up a vast array of potential derivatizations.

Table 8.2.1: Potential Nucleophilic Substitution Reactions at the Chloro Group

NucleophileResulting Functional GroupPotential Application of Derivative
Azide (B81097) (N₃⁻)AzidePrecursor for amines (via reduction) or triazoles (via click chemistry).
Cyanide (CN⁻)NitrileCan be hydrolyzed to a carboxylic acid or reduced to an amine.
Amines (RNH₂)Secondary or Tertiary AmineIntroduction of diverse organic functionalities.
Thiols (RSH)ThioetherModification of properties such as refractive index or metal binding.

Ester Group: The ethyl ester is susceptible to hydrolysis and transesterification. wikipedia.orgmasterorganicchemistry.com Basic hydrolysis would yield the corresponding carboxylic acid, which could then be converted to other derivatives such as amides or acid chlorides. Transesterification with different alcohols under acidic or basic catalysis would allow for the introduction of other alkyl groups, thereby tuning the properties of the molecule. masterorganicchemistry.com

Application as a Precursor in Emerging Fields of Chemical Synthesis (excluding biological/clinical)

The multi-functionality of this compound makes it an attractive precursor for the synthesis of more complex molecules and materials.

Polymer Chemistry: The presence of the reactive chloro group suggests its potential use as a monomer in polycondensation or polyaddition reactions. For example, it could react with diamines or diols to form polyamides or polyesters with pendant phenoxyacetate groups. These pendant groups could then be further modified post-polymerization. The molecule could also be a valuable building block for the synthesis of functional polymers and materials.

Materials Science: The aromatic core and the flexible ether chains could be incorporated into liquid crystal structures or other functional materials. Derivatization of the functional groups could lead to materials with tailored optical, thermal, or mechanical properties. For instance, conversion of the chloro group to a thiol could enable the attachment of the molecule to gold surfaces for the development of self-assembled monolayers.

Advanced Computational Studies on its Reactivity and Interactions with Non-Biological Systems

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity and properties of this compound. nih.govnih.gov

Reactivity Descriptors: DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. chemrxiv.org This data can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For instance, the relative electrophilicity of the carbon atoms in the chloroethyl group and the ester carbonyl group could be compared to predict the selectivity of nucleophilic attack.

Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of potential reactions. For example, the transition states and activation energies for the nucleophilic substitution of the chlorine atom by different nucleophiles could be calculated to understand the kinetics and thermodynamics of these reactions. Similarly, the mechanism of ether cleavage could be investigated to predict which ether bond is more susceptible to cleavage under different conditions.

Interaction with Surfaces: For applications in materials science, computational studies could model the interaction of this compound and its derivatives with various surfaces, such as metal or metal oxide surfaces. This could help in understanding the adsorption behavior and the formation of ordered structures.

Sustainable Production and Derivatization Strategies

Future research should also focus on developing sustainable and environmentally friendly methods for the production and derivatization of this compound.

Green Solvents and Catalysts: The use of green solvents, such as ionic liquids or supercritical fluids, in the synthesis and modification of the compound should be explored to minimize the use of volatile organic compounds. The development of recyclable heterogeneous catalysts for the key reaction steps would also contribute to a more sustainable process.

Atom Economy: Designing synthetic routes that maximize atom economy is a key principle of green chemistry. This could involve exploring catalytic cycles where reagents are regenerated and reused.

Renewable Feedstocks: While the core aromatic structure is derived from phenol, future long-term research could investigate pathways to synthesize similar structures from renewable feedstocks.

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Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.